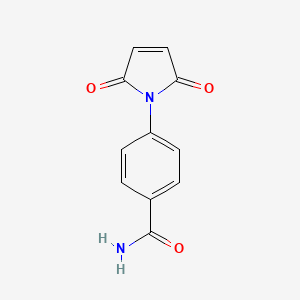

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis

The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .Chemical Reactions Analysis

The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Physical And Chemical Properties Analysis

The compound is a solid with the molecular formula C11H7NO4 .Applications De Recherche Scientifique

- Maleimides (MI) , derivatives of 1H-pyrrole-2,5-diones, exhibit practical applications due to their structural features: an activated double bond and an imide group. These compounds readily react with nucleophilic and electrophilic reagents, undergo cycloaddition reactions, and can be polymerized or copolymerized with unsaturated compounds .

- MI compounds demonstrate diverse biological activities, including selective inhibition of proteins like cyclooxygenase (involved in prostaglandin biosynthesis) and enzyme kinases (essential for intracellular signaling) .

- Some MI derivatives have shown anticandidiasis, antituberculosis, and antitumor properties .

- The sulfanilamide moiety, found in 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide, is one of the earliest synthetic antibacterial agents. Sulfanilamides exhibit diverse pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects .

- These complexes have been synthesized and characterized. The geometry around the tin atom has been deduced from both solid-state and solution studies .

- While specific applications may vary, these compounds hold promise in drug development and disease treatment .

- For instance, carborane-containing porphyrins derived from tetraphenylporphyrins containing maleimide groups can be used in brain tumor therapy .

Biological Activities and Medicinal Chemistry

Organotin Complexes

Therapeutic Potential

Materials Science and Polymerization

Antibiotic Resistance Research

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWRWONDAJQQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)

![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)

![3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2634482.png)

![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2634488.png)